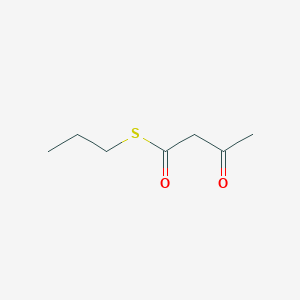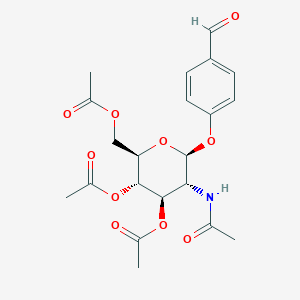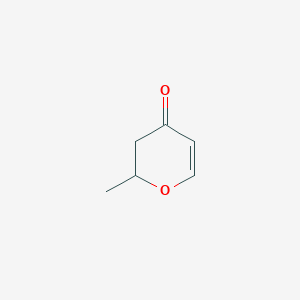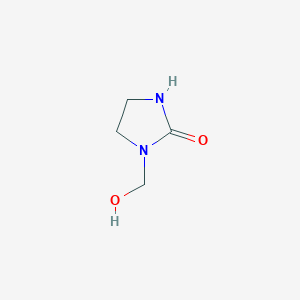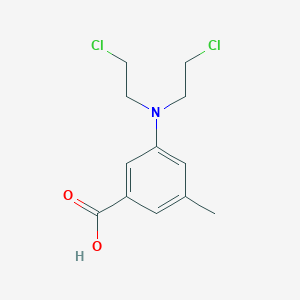
m-Toluic acid, 5-bis(2-chloroethyl)amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Toluic acid, 5-bis(2-chloroethyl)amino- is a chemical compound that belongs to the class of alkylating agents. It has been widely used in scientific research for its ability to modify and crosslink DNA, which can lead to cell death.
Mecanismo De Acción
M-Toluic acid, 5-bis(2-chloroethyl)amino- works by modifying and crosslinking DNA, which can lead to cell death. It does this by reacting with the nitrogen atoms in the DNA bases, causing them to become crosslinked. This can prevent DNA replication and transcription, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
M-Toluic acid, 5-bis(2-chloroethyl)amino- has been shown to have a range of biochemical and physiological effects. It can cause DNA damage and cell death, leading to anti-tumor effects. However, it can also cause toxicity in healthy cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using m-Toluic acid, 5-bis(2-chloroethyl)amino- in lab experiments is its ability to selectively target and kill cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, its toxicity to healthy cells can be a limitation, as it can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the use of m-Toluic acid, 5-bis(2-chloroethyl)amino- in scientific research. One direction is the development of new cancer therapies that use this compound to selectively target and kill cancer cells. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, the use of m-Toluic acid, 5-bis(2-chloroethyl)amino- in combination with other drugs or therapies could also be explored as a way to enhance its anti-tumor effects while minimizing its toxicity to healthy cells.
In conclusion, m-Toluic acid, 5-bis(2-chloroethyl)amino- is a promising compound for scientific research, particularly in the development of new cancer therapies. Its ability to modify and crosslink DNA can lead to cell death, making it an effective anti-tumor agent. However, its toxicity to healthy cells can be a limitation, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
M-Toluic acid, 5-bis(2-chloroethyl)amino- can be synthesized by reacting m-toluic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloroethylamine to form the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
M-Toluic acid, 5-bis(2-chloroethyl)amino- has been widely used in scientific research as an alkylating agent. It has been used to study the effects of DNA crosslinking and modification on cell growth and survival. It has also been used in the development of new cancer therapies, as it can selectively target and kill cancer cells.
Propiedades
Número CAS |
17191-65-0 |
|---|---|
Nombre del producto |
m-Toluic acid, 5-bis(2-chloroethyl)amino- |
Fórmula molecular |
C12H15Cl2NO2 |
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-6-10(12(16)17)8-11(7-9)15(4-2-13)5-3-14/h6-8H,2-5H2,1H3,(H,16,17) |
Clave InChI |
XUOHIEMVNRNKFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
SMILES canónico |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
Otros números CAS |
17191-65-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



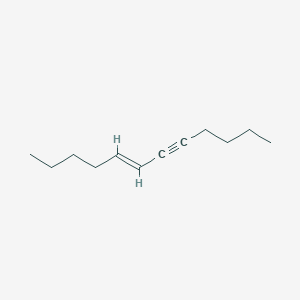
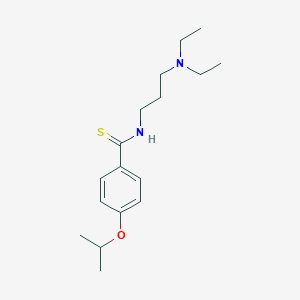
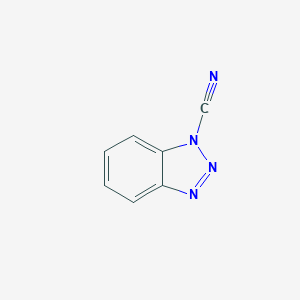
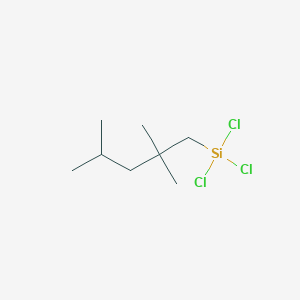
![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)
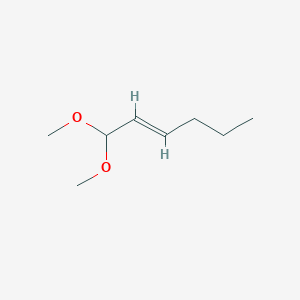

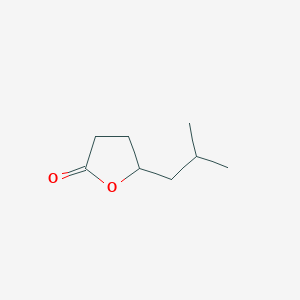
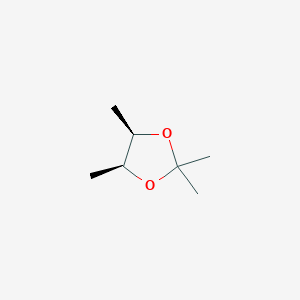
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
